

Application Notes and Protocols for Radiolabeling of O-Methyl-D-tyrosine

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Compound of Interest

Compound Name: O-Methyl-D-tyrosine

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Introduction

Radiolabeled amino acids are crucial imaging agents in Positron Emission Tomography (PET) for oncology, neurology, and cardiology. **O-Methyl-D-tyrosine**, when labeled with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), serves as a valuable tracer for studying amino acid transport and metabolism. Unlike their L-isomers, D-amino acids are generally not incorporated into proteins, which can result in lower background signals and improved tumor-to-background contrast in imaging studies.^{[1][2]} This document provides detailed protocols for the radiolabeling of **O-Methyl-D-tyrosine** with both ¹¹C and ¹⁸F.

Radiolabeling Strategies

The two primary strategies for radiolabeling **O-Methyl-D-tyrosine** are:

- ¹¹C-Methylation: Introduction of a radioactive methyl group (^{[11]C}CH₃) onto the phenolic oxygen of a suitable D-tyrosine precursor.
- ¹⁸F-Fluoroalkylation: Attachment of an ¹⁸F-labeled alkyl group, most commonly a fluoroethyl group (^{[18]F}FCH₂CH₂-), to the phenolic oxygen of D-tyrosine.

Protocol 1: [¹¹C]O-Methyl-D-tyrosine ([¹¹C]OMDT) Synthesis via ¹¹C-Methylation

This protocol is adapted from established methods for the ¹¹C-methylation of similar molecules, such as L-tyrosine and other compounds with reactive hydroxyl groups.[\[3\]](#)[\[4\]](#)

Experimental Protocol

- Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):
 - [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.
 - The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a two-step "wet" method involving reduction with LiAlH₄ to form [¹¹C]methanol, followed by reaction with hydroiodic acid, or via a gas-phase method using H₂/Ni catalyst followed by reaction with I₂.
- Radiolabeling Reaction:
 - Dissolve the precursor, N-protected D-tyrosine (e.g., N-Boc-D-tyrosine), in a suitable solvent such as DMF or DMSO.
 - Add a base (e.g., NaOH, K₂CO₃, or tetrabutylammonium hydroxide) to deprotonate the phenolic hydroxyl group.
 - Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (typically 80-120°C).
 - Allow the reaction to proceed for 5-10 minutes.
- Deprotection:
 - After the labeling reaction, add an acid (e.g., HCl or TFA) to remove the N-protecting group.
 - Heat the mixture (typically 100-130°C) for 5-10 minutes.
- Purification:

- Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.
- The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or ethanol).
- Collect the fraction corresponding to **[¹¹C]O-Methyl-D-tyrosine**.

- Formulation:
 - Remove the HPLC solvent under reduced pressure.
 - Reconstitute the final product in a sterile, pyrogen-free physiological saline solution, ready for injection.

Quantitative Data

Parameter	Typical Value	Reference
Radiochemical Yield (decay-corrected)	12-20%	[3]
Radiochemical Purity	>98%	
Synthesis Time	45-50 minutes	
Molar Activity	>37 GBq/μmol	

Protocol 2: O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (D-[¹⁸F]FET) Synthesis

This protocol details a two-step nucleophilic substitution method for the synthesis of D-[¹⁸F]FET, a widely used analog.

Experimental Protocol

- Production of [¹⁸F]Fluoride:
 - [¹⁸F]Fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron using enriched $^{18}\text{O}\text{H}_2\text{O}$.

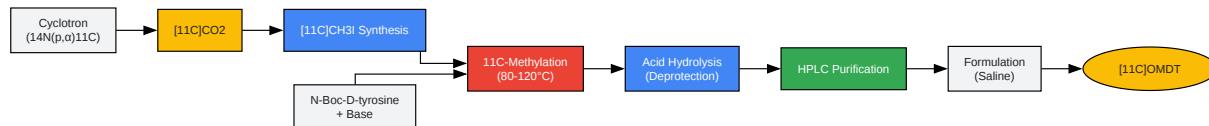
- The $[^{18}\text{F}]\text{F}^-$ is trapped on an anion exchange cartridge (e.g., QMA).
- Synthesis of $[^{18}\text{F}]\text{Fluoroethyl Tosylate}$:
 - Elute the $[^{18}\text{F}]\text{F}^-$ from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
 - Azeotropically dry the $[^{18}\text{F}]\text{F}^-$ /Kryptofix complex.
 - Add ethylene-1,2-ditosylate to the dried complex and heat at 80-100°C for 5-10 minutes to produce $[^{18}\text{F}]\text{fluoroethyl tosylate}$.
 - Purify the intermediate $[^{18}\text{F}]\text{fluoroethyl tosylate}$ by passing it through a silica gel cartridge.
- Radiolabeling Reaction:
 - Dissolve the N-protected D-tyrosine precursor (e.g., N-Trityl-D-tyrosine tert-butyl ester) in a suitable solvent like acetonitrile.
 - Add a base (e.g., tetrabutylammonium hydroxide) to the precursor solution.
 - Add the purified $[^{18}\text{F}]\text{fluoroethyl tosylate}$ to the reaction mixture and heat at 100-120°C for 10-15 minutes.
- Deprotection:
 - Evaporate the solvent and add a strong acid (e.g., 1 M HCl) to the residue.
 - Heat the mixture at 120-130°C for 10-15 minutes to remove both the N-trityl and tert-butyl ester protecting groups.
- Purification:
 - The final product can be purified either by semi-preparative HPLC, similar to the ^{11}C - protocol, or by solid-phase extraction (SPE) using a combination of cartridges (e.g., SCX and HR-X).
- Formulation:

- If HPLC is used, evaporate the solvent and reformulate in physiological saline.
- If SPE is used, the final product is eluted from the last cartridge in a suitable buffer and sterile filtered.

Quantitative Data

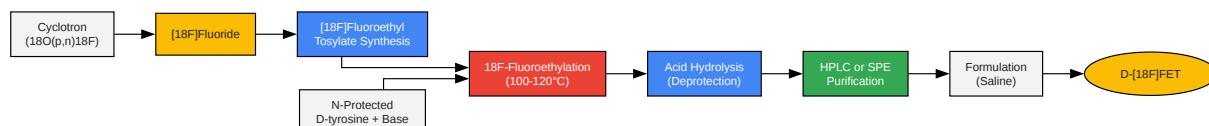
Parameter	Typical Value (HPLC)	Typical Value (SPE)	Reference
Radiochemical Yield (decay-corrected)	35-55%	30-55%	
Radiochemical Purity	>99%	>97%	
Synthesis Time	75-85 minutes	70-80 minutes	
Molar Activity	340-464 GBq/µmol		

Diagrams



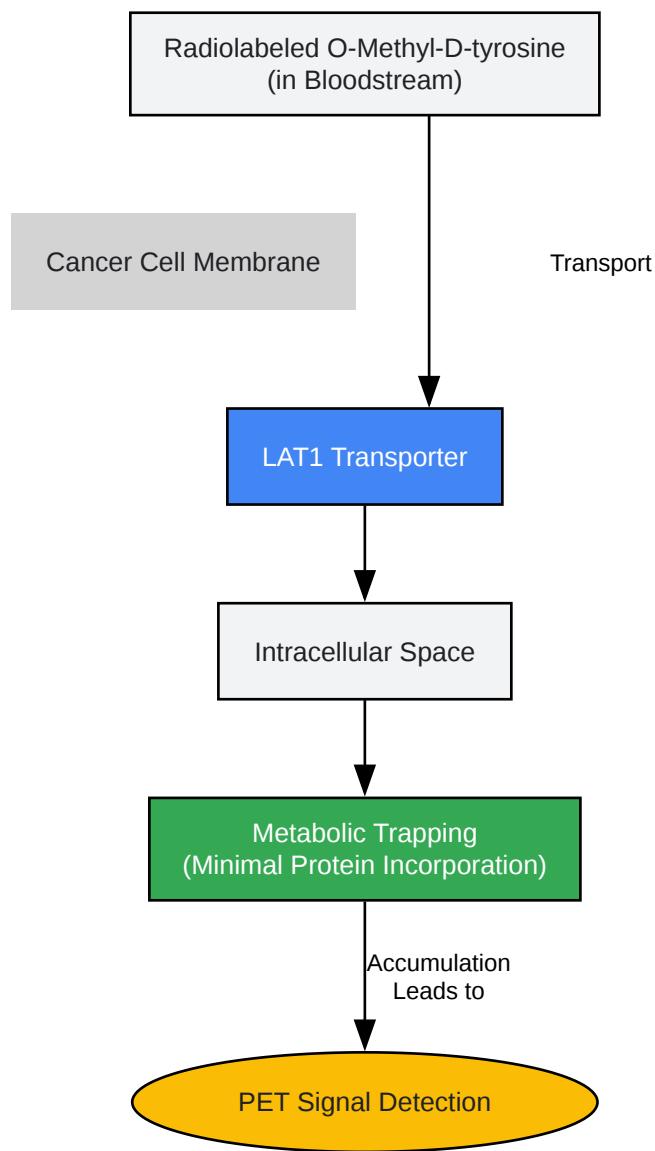
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Caption: Workflow for the synthesis of ¹¹C-O-Methyl-D-tyrosine.



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Caption: Workflow for the synthesis of O-(2-[¹⁸F]fluoroethyl)-D-tyrosine.

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Caption: Cellular uptake mechanism of radiolabeled **O-Methyl-D-tyrosine**.

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